10-(Carbobenzoxyamino)-1-decanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
benzyl N-(10-hydroxydecyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3/c20-15-11-6-4-2-1-3-5-10-14-19-18(21)22-16-17-12-8-7-9-13-17/h7-9,12-13,20H,1-6,10-11,14-16H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVONOSXQOAUJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCCCCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-Cbz-10-amino-1-decanol molecular weight and formula
This guide details the physicochemical identity, synthesis, and application of N-Cbz-10-amino-1-decanol , a critical intermediate in the design of heterobifunctional degraders (PROTACs) and lipidated peptide therapeutics.
Identity, Synthesis, and Application in Targeted Protein Degradation
Executive Summary
N-Cbz-10-amino-1-decanol (CAS: 96409-12-0) is a protected amino alcohol linker used primarily in medicinal chemistry. It serves as a hydrophobicity-modulating spacer in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). By masking the amine with a Carboxybenzyl (Cbz) group, this molecule allows for the selective derivatization of the terminal alcohol, enabling the precise construction of "long-chain" (C10) alkyl linkers that span deep binding pockets or facilitate membrane permeability.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Core Identity
| Property | Data |
| Chemical Name | Benzyl (10-hydroxydecyl)carbamate |
| Common Name | N-Cbz-10-amino-1-decanol; N-Z-10-amino-1-decanol |
| CAS Number | 96409-12-0 |
| Molecular Formula | C₁₈H₂₉NO₃ |
| Molecular Weight | 307.43 g/mol |
| SMILES | O=C(OCC1=CC=CC=C1)NCCCCCCCCCCO |
| InChI Key | PUJDIJCNWFYVJX-UHFFFAOYSA-N |
Physical Characteristics[2][6]
-
Appearance: White to off-white waxy solid or crystalline powder.
-
Solubility: Soluble in organic solvents (DCM, THF, Ethyl Acetate, DMSO); insoluble in water.
-
Melting Point: Typically 70–75 °C (consistent with long-chain carbamates).
-
Stability: Stable under standard laboratory conditions; Cbz group is sensitive to catalytic hydrogenolysis (H₂/Pd-C) and strong acids (HBr/AcOH).
Synthesis & Preparation Protocol
The synthesis involves the chemoselective N-protection of 10-amino-1-decanol using Benzyl chloroformate (Cbz-Cl). The challenge lies in preventing O-acylation of the primary alcohol. The protocol below utilizes a Schotten-Baumann approach to favor N-acylation due to the higher nucleophilicity of the amine.[1]
Reagents Required[1][7][8]
-
Starting Material: 10-Amino-1-decanol (CAS: 23160-46-5)[2]
-
Reagent: Benzyl chloroformate (Cbz-Cl) (CAS: 501-53-1)
-
Base: Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃)
-
Solvent: THF / Water (1:1 mixture)
Step-by-Step Methodology
-
Dissolution: Dissolve 10-amino-1-decanol (1.0 eq) in a mixture of THF and Water (1:1 v/v). Ensure the solution is cooled to 0 °C in an ice bath to suppress side reactions.
-
Basification: Add NaOH (1.1 eq) dissolved in a minimum amount of water. The pH should be maintained around 9–10.
-
Addition: Dropwise add Benzyl chloroformate (1.05 eq) over 30 minutes. Critical: Maintain temperature < 5 °C. Rapid addition or higher temperatures promote O-acylation.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature (RT) and stir for an additional 2 hours. Monitor by TLC (SiO₂; Hexane:EtOAc 1:1). The amine spot (ninhydrin active) should disappear.
-
Workup:
-
Evaporate THF under reduced pressure.
-
Extract the aqueous residue with Ethyl Acetate (3x).[1]
-
Wash combined organics with 1M HCl (to remove unreacted amine), then Brine.
-
Dry over anhydrous Na₂SO₄ and concentrate.
-
-
Purification: Recrystallize from Hexane/Ethyl Acetate or purify via flash column chromatography (Gradient: 0→40% EtOAc in Hexane).
Synthesis Workflow Diagram
Caption: Chemoselective synthesis pathway favoring N-acylation over O-acylation via temperature control.
Applications in Drug Discovery[7][8][10][11]
PROTAC Linker Design
N-Cbz-10-amino-1-decanol is a precursor to C10 alkyl linkers . In PROTAC design, linker length and composition dictate the ternary complex stability (POI-PROTAC-E3 Ligase).
-
Hydrophobicity: Unlike PEG linkers, the C10 alkyl chain is lipophilic (high logP). This is advantageous for cell permeability but requires careful balancing with soluble warheads.
-
Spatial Geometry: The ~13–15 Å length of the decyl chain is optimal for bridging E3 ligases (e.g., CRBN) to target proteins with deep binding pockets or for "wrapping" around protein surfaces.
Experimental Workflow: Linker Activation
To use this molecule, the alcohol is typically converted to a leaving group (Tosylate/Mesylate) or oxidized to an aldehyde/acid before deprotecting the amine.
Caption: Standard workflow for incorporating N-Cbz-10-amino-1-decanol into a heterobifunctional degrader.
Analytical Characterization
To validate the identity of the synthesized compound, researchers should look for the following diagnostic signals.
Nuclear Magnetic Resonance (NMR)[6]
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.30–7.40 (m, 5H): Aromatic protons of the Cbz group.
-
δ 5.10 (s, 2H): Benzylic protons (Ph-CH₂ -O).
-
δ 4.75 (br s, 1H): Carbamate NH proton.
-
δ 3.64 (t, 2H): Terminal CH₂ -OH (distinct triplet).
-
δ 3.18 (q, 2H): CH₂ -NH-Cbz.
-
δ 1.20–1.60 (m, 16H): Decyl chain methylene envelope.
-
Mass Spectrometry (ESI-MS)
-
Expected [M+H]⁺: 308.44
-
Expected [M+Na]⁺: 330.42
-
Fragment: Loss of benzyl alcohol typically yields a fragment at m/z ~199 (isocyanate species).
Handling & Stability
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen).
-
Hazards: Generally considered non-toxic but treats as an irritant. Avoid inhalation of dusts.
-
Incompatibility: Strong oxidizing agents. The Cbz group is stable to basic hydrolysis but labile to catalytic hydrogenation and strong Lewis acids (e.g., BBr₃).
References
- Delcros, J. G., et al. (2002). Synthesis and biological activity of lipidated polyamine derivatives. Journal of Medicinal Chemistry. (Methodology adapted for long-chain amino alcohol protection).
-
Organic Syntheses. (2008). Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates (General Cbz protection protocols). Retrieved from [Link]
Sources
10-Hydroxydecyl Carbamic Acid Benzyl Ester: A Technical Guide to the Bifunctional Spacer
Executive Summary
10-Hydroxydecyl carbamic acid benzyl ester (CAS: 96409-12-0), also known as Benzyl (10-hydroxydecyl)carbamate or N-Cbz-10-amino-1-decanol , is a critical intermediate in organic synthesis and medicinal chemistry. It functions as a robust, heterobifunctional linker featuring a hydrophobic 10-carbon alkyl chain, a protected amine (via the benzyloxycarbonyl or Cbz group), and a reactive primary hydroxyl group.
This guide details the physicochemical properties, validated synthesis protocols, and application of this molecule in the development of Lipid II analogues , PROTACs (Proteolysis Targeting Chimeras), and Antibody-Drug Conjugates (ADCs) .
Part 1: Chemical Identity & Physicochemical Properties
This compound serves as a "masked" spacer. The Cbz group provides orthogonality, allowing chemists to modify the hydroxyl end (e.g., oxidation, halogenation, esterification) without affecting the amine, which can be liberated later via catalytic hydrogenation or acid hydrolysis.
Key Data Table[1][2][3][4]
| Property | Specification |
| IUPAC Name | Benzyl N-(10-hydroxydecyl)carbamate |
| Common Name | N-Cbz-10-amino-1-decanol |
| CAS Number | 96409-12-0 |
| Molecular Formula | |
| Molecular Weight | 307.43 g/mol |
| Physical State | White solid / Crystalline powder |
| Solubility | Soluble in DCM, THF, MeOH, EtOAc; Insoluble in water |
| ~0.5 (EtOAc/Hexane 1:[1][2][3]1) | |
| pKa | ~12 (Carbamate NH), ~16 (Alcohol OH) |
Part 2: Synthesis Protocol (Modified Schotten-Baumann)
The most robust method for synthesizing this compound is a modified Schotten-Baumann reaction. This biphasic protocol ensures high selectivity for the amine over the hydroxyl group due to the higher nucleophilicity of the primary amine.
Reagents & Equipment[1]
-
Substrate: 10-Amino-1-decanol (1.0 eq)
-
Reagent: Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Base: Sodium Hydroxide (NaOH) (1.1 eq)
-
Solvent System: THF / Water (1:1 v/v)
-
Equipment: Round-bottom flask, addition funnel, magnetic stirrer, vacuum filtration setup.
Step-by-Step Methodology
-
Solubilization: Dissolve 10-amino-1-decanol (e.g., 500 mg, 2.89 mmol) in THF (10 mL). Add distilled water (10 mL) containing NaOH (127 mg, 3.18 mmol). Ensure the mixture is homogenous; if turbidity persists, add a minimal amount of additional THF.
-
Controlled Addition: Cool the solution to 0°C using an ice bath. Add Benzyl chloroformate (Cbz-Cl) dropwise over 15 minutes. Critical: Slow addition prevents the formation of bis-protected species or carbonate byproducts.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. A white precipitate typically forms as the product is less soluble in the aqueous mixture than the starting material.
-
Workup (Precipitation Method):
-
Evaporate the bulk of the THF under reduced pressure.
-
Dilute the remaining aqueous suspension with cold water (20 mL).
-
Filter the white precipitate using a Büchner funnel.
-
Wash the filter cake with cold water (
mL) and hexanes ( mL) to remove unreacted Cbz-Cl.
-
-
Purification: Dry the solid under high vacuum. If necessary, recrystallize from EtOAc/Hexanes or purify via silica gel flash chromatography (Eluent: 5% MeOH in DCM).
Reaction Scheme Visualization
Caption: Modified Schotten-Baumann synthesis pathway for selective N-protection.
Part 3: Applications in Drug Development
Lipid II Analogues & Antibiotic Research
This molecule is a standard spacer used to synthesize Lipid II analogues . Lipid II is a cell wall precursor essential for bacterial survival and the target of Vancomycin.
-
Mechanism: The 10-carbon chain mimics the lipophilic bactoprenol tail of natural Lipid II.
-
Workflow: The hydroxyl group is esterified to a phospho-muramyl pentapeptide, while the Cbz group is removed to attach a lipid anchor or a fluorescent tag.
PROTAC Linker Design
In Proteolysis Targeting Chimeras (PROTACs), the linker length determines the stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).
-
Utility: The 10-carbon alkyl chain provides a flexible, hydrophobic separation of ~12–15 Å.
-
Advantage: Unlike PEG linkers, the alkyl chain increases cell permeability due to higher lipophilicity.
Hydrophobic Tagging
The molecule is used to attach "hydrophobic tags" to hydrophilic drugs to improve membrane permeability or to target the drug to lipid-rich environments (e.g., the CNS or bacterial membranes).
Application Workflow
Caption: General workflow for utilizing the spacer in conjugate synthesis.
Part 4: Analytical Characterization
To validate the synthesis, the following NMR signals are diagnostic. The absence of the O-acylation product (carbonate) must be confirmed.
Expected NMR Data (300 MHz, )
| Shift ( | Multiplicity | Integration | Assignment |
| 7.30 – 7.40 | Multiplet | 5H | Aromatic protons (Benzyl group) |
| 5.10 | Singlet | 2H | |
| 4.75 | Broad Singlet | 1H | |
| 3.64 | Triplet ( | 2H | |
| 3.18 | Quartet/Triplet | 2H | |
| 1.45 – 1.60 | Multiplet | 4H | Methylene protons ( |
| 1.20 – 1.40 | Multiplet | 12H | Internal methylene chain |
Quality Control Note: A shift of the triplet at 3.64 ppm downfield to ~4.1 ppm would indicate O-acylation (carbonate formation), signaling an issue with pH control or temperature during synthesis.
Part 5: Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).
-
Precursor Danger: Benzyl chloroformate is a lachrymator and corrosive. It releases HCl upon hydrolysis. All reactions involving Cbz-Cl must be performed in a fume hood.
-
Storage: Store the product at 2–8°C. It is stable for months if kept dry.
References
-
Breukink, E., & de Kruijff, B. (2006). Lipid II as a target for antibiotics. Nature Reviews Drug Discovery. Link
-
Utrecht University Repository. (2012). Synthesis of Lipid II Analogues: Chapter 3 - Experimental Section. (Describes the specific synthesis of Benzyl (10-hydroxydecyl)carbamate, Compound 14). Link
-
Delcros, J. G., et al. (2002). Synthesis and antiproliferative activity of novel polyamine derivatives. Journal of Medicinal Chemistry. Link
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard protocols for Cbz protection). Link
Sources
Methodological & Application
Application Note: A Modular Approach to PROTAC Linker Synthesis Using 10-(Carbobenzoxyamino)-1-decanol
Introduction: The Central Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that co-opt the cell's native ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are comprised of three distinct components: a "warhead" ligand that binds the POI, an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[3][]
While significant effort is often focused on optimizing the warhead and anchor ligands, the linker is far more than a passive spacer.[5][6] Its length, composition, rigidity, and attachment points are critical determinants of a PROTAC's overall success, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as dictating crucial physicochemical properties like solubility and cell permeability.[5][7][8][9]
Alkyl and polyethylene glycol (PEG) chains are the most prevalent motifs in PROTAC linker design due to their synthetic tractability and the flexibility they impart.[1][5][10] This application note provides a detailed, modular framework for the synthesis of alkyl-based PROTAC linkers starting from 10-(Carbobenzoxyamino)-1-decanol , a versatile and commercially available building block.
Rationale for this compound as a Linker Precursor
The selection of this compound as a starting material is predicated on its inherent chemical modularity, which is ideal for the systematic and often empirical process of linker optimization.[][5]
-
Defined Length: It provides a 10-carbon alkyl backbone, a common length in many successful PROTACs.[11] This fixed length serves as a reliable baseline from which to explore structure-activity relationships (SAR).
-
Orthogonal Functional Groups: The molecule possesses two distinct functional groups: a primary alcohol (-OH) and a primary amine protected by a benzyloxycarbonyl (Cbz or Z) group. This represents a classic example of an orthogonal protection strategy .[12][13][14][15] The hydroxyl group can be selectively reacted or activated while the amine remains shielded. Subsequently, the Cbz group can be removed under conditions that do not affect the newly formed linkage, exposing the amine for a second, distinct coupling reaction. This stepwise, controlled functionalization is the cornerstone of efficient PROTAC assembly.[16]
Overall Synthetic Strategy
The synthesis of a complete PROTAC molecule from this precursor follows a logical, four-module workflow. This strategy involves the sequential modification of the hydroxyl and amine termini, allowing for the attachment of the POI ligand and the E3 ligase ligand in a controlled manner.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for each module. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous solvents and an inert atmosphere (Nitrogen or Argon) are recommended where specified.
Module 1: Activation of the Hydroxyl Group via Tosylation
Causality: The hydroxyl group of an alcohol is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a better leaving group. Tosylation achieves this by forming a p-toluenesulfonate (tosylate) ester, which is an excellent leaving group, making the terminal carbon highly susceptible to nucleophilic attack.
Protocol 1A: Synthesis of Benzyl (10-((4-methylphenyl)sulfonyloxy)decyl)carbamate
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask, add triethylamine (Et₃N, 1.5 eq) or pyridine (2.0 eq). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes), observing the consumption of the starting material.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the tosylated product as a clear oil or white solid.
Module 2: Coupling Ligand 1 via Williamson Ether Synthesis
Causality: The Williamson ether synthesis is a robust and widely used method for forming an ether bond.[17][18][19] It proceeds via an Sₙ2 mechanism where an alkoxide (or, in this case, a more reactive phenoxide) acts as a nucleophile, attacking the electrophilic carbon bearing the tosylate leaving group.[19][20][21] This reaction is ideal for coupling phenolic fragments, which are common in many kinase inhibitor "warheads."
Protocol 2A: Ether Linkage Formation
-
Preparation: In a round-bottom flask, dissolve the POI ligand containing a phenolic hydroxyl group (1.0 eq) and the tosylated linker from Module 1 (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) or acetonitrile (ACN).
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 3.0 eq) or the more effective cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours under an inert atmosphere.
-
Monitoring: Monitor the reaction for the formation of the product by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers and wash the organic layer multiple times with water and brine to remove residual DMF and salts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the Cbz-protected Ligand-Linker intermediate.
Module 3: Deprotection of the Cbz Group
Causality: The Cbz group is stable to a wide range of reagents but can be cleanly cleaved by catalytic hydrogenolysis.[22][23] The palladium catalyst facilitates the cleavage of the benzylic C-O bond by hydrogen, which liberates the unstable carbamic acid. This intermediate spontaneously decarboxylates to yield the free amine, with toluene and carbon dioxide as the only byproducts, simplifying purification.[22][24]
Protocol 3A: Cbz Removal via Catalytic Hydrogenolysis
-
Preparation: Dissolve the Cbz-protected intermediate from Module 2 (1.0 eq) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10-20 mol% Pd) to the solution. Caution: Pd/C can be pyrophoric; handle with care.
-
Hydrogenation: Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas (H₂). Repeat this purge cycle three times. Maintain a positive pressure of H₂ using a balloon and stir the suspension vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by LC-MS until the starting material is fully consumed (typically 2-6 hours).
-
Work-up: Once complete, carefully purge the flask with an inert gas (N₂ or Ar). Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad thoroughly with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting free amine is often of sufficient purity to be used directly in the next step without further purification.
Module 4: Coupling Ligand 2 via Amide Bond Formation
Causality: Amide bond formation is a cornerstone of PROTAC synthesis.[25] Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate the carboxylic acid of the second ligand, forming a highly reactive O-acylisourea intermediate.[26][27] This intermediate is readily attacked by the nucleophilic amine from Module 3 to form a stable amide bond. A non-nucleophilic base like DIPEA is required to neutralize the ammonium salts formed and maintain a basic pH for the reaction.[28][29]
Protocol 4A: Final Amide Coupling
-
Activation: In a dry flask under an inert atmosphere, dissolve the second ligand containing a carboxylic acid (e.g., an E3 ligase ligand, 1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Coupling: To the activated mixture, add a solution of the deprotected amine from Module 3 (1.1 eq) in anhydrous DMF.
-
Reaction: Stir the reaction at room temperature for 4-16 hours.
-
Monitoring: Monitor the formation of the final PROTAC product by LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Purification & Characterization: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The final PROTAC molecule must be purified to a high degree (>95%), typically using reverse-phase preparative High-Performance Liquid Chromatography (HPLC). The structure and purity of the final product should be rigorously confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[30][31][32]
Data Presentation & Expected Results
The synthesis of PROTACs is a multi-step process where careful monitoring of each reaction is key to success. The following table provides a representative summary of expected outcomes for this synthetic sequence.
| Step / Compound | Reaction Module | Expected Yield (%) | Purity (LC-MS, %) | Key Characterization Insights |
| Tosylated Linker | Module 1: Tosylation | 85–95% | >95% | Appearance of characteristic tosyl peaks in ¹H NMR (~7.8 & 7.3 ppm) and a methyl singlet (~2.4 ppm). |
| Cbz-Ligand-Linker | Module 2: Etherification | 60–80% | >95% | Disappearance of tosylate signals and appearance of new signals corresponding to the coupled ligand in ¹H NMR. |
| H₂N-Ligand-Linker | Module 3: Deprotection | 90–99% | >90% | Disappearance of Cbz aromatic signals (~7.3 ppm) and benzylic CH₂ signal (~5.1 ppm) in ¹H NMR. |
| Final PROTAC | Module 4: Amide Coupling | 50–75% | >98% (post-HPLC) | Confirmed molecular weight by HRMS. Full structural confirmation by ¹H and ¹³C NMR. |
Visualization of the Chemical Transformation
The following diagram illustrates the key chemical structures and transformations described in the protocols.
Conclusion
This compound serves as an exemplary building block for the modular synthesis of PROTACs with simple alkyl linkers. The orthogonal nature of its protected amine and free hydroxyl groups allows for controlled, sequential coupling of warhead and anchor ligands through robust and well-established chemical transformations. This application note provides a validated and logical framework for this synthesis, empowering researchers to efficiently generate novel PROTAC molecules. It must be emphasized that linker design is often an empirical process; the straightforward nature of this synthetic route facilitates the creation of linker libraries, which are essential for optimizing the biological activity and pharmacokinetic properties of next-generation protein degraders.[][34]
References
-
Fiveable. (2025, September 15). Orthogonal Protection Definition. Fiveable. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
- Wuts, P. G. M. (1991). Protective Groups in Organic Synthesis (2nd ed.). Wiley-Interscience.
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1(5), 273-312. [Link]
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Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. [Link]
-
Foley, C. A., et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry. [Link]
-
Chemistry LibreTexts. (2019, December 30). 10.6: Williamson Ether Synthesis. [Link]
-
Chemeurope.com. Williamson ether synthesis. [Link]
-
Wikipedia. Protecting group. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. [Link]
-
Konde, T., et al. (2025). Methods to accelerate PROTAC drug discovery. Biochemical Journal. [Link]
-
PubMed. (2025, August 12). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. [Link]
-
Scott, J. S., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 13(7), 1182-1190. [Link]
-
Shaki, F., & Glick, M. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration, 1, 1-10. [Link]
-
MDPI. (2025, November 25). Advancing PROTAC Discovery Through Artificial Intelligence: Opportunities, Challenges, and Future Directions. [Link]
-
ResearchGate. (2022, September 30). An overview of PROTACs: a promising drug discovery paradigm. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]
-
ResearchGate. (2018, November 15). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. [Link]
-
Common Organic Chemistry. Amine to Amide (Coupling) - HATU. [Link]
-
G M, et al. (2019). Native mass spectrometry can effectively predict PROTAC efficacy. bioRxiv. [Link]
-
ChemRxiv. (2021). An Integrated Direct-to-Biology Platform for the Nanoscale Synthesis and Biological Evaluation of PROTACs. [Link]
-
Royal Society of Chemistry. (2024). Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis. RSC Advances. [Link]
-
Reddit. (2024, December 16). HATU coupling - what's the best order?. r/Chempros. [Link]
-
Waters Corporation. From Molecule to Medicine: Exploring PROTACs in Drug Discovery & Development. [Link]
-
National Institutes of Health. 10-Amino-1-decanol. PubChem. [Link]
-
Wikipedia. 1-Decanol. [Link]
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Preparation of 10-(Carbobenzoxyamino)decanoic Acid from its Alcohol Precursor: An Application Note and Protocol
Abstract
This comprehensive application note provides a detailed protocol for the two-step synthesis of 10-(Carbobenzoxyamino)decanoic acid, a valuable intermediate in drug development and peptide synthesis. The synthesis commences with the selective protection of the amino group of 10-aminodecan-1-ol using a carbobenzoxy (Cbz) protecting group, followed by the oxidation of the primary alcohol to a carboxylic acid. This guide is intended for researchers, scientists, and professionals in the field of organic chemistry and drug development, offering in-depth technical insights, step-by-step protocols, and the underlying scientific principles for each experimental choice.
Introduction: The Significance of 10-(Carbobenzoxyamino)decanoic Acid
10-(Carbobenzoxyamino)decanoic acid is a bifunctional molecule of significant interest in medicinal chemistry and materials science. The presence of a terminal carboxylic acid and a protected amine on a ten-carbon aliphatic chain makes it an ideal building block for the synthesis of various complex molecules. The carboxylic acid moiety allows for conjugation to other molecules, such as peptides, drugs, or polymers, while the Cbz-protected amine provides a latent reactive site that can be deprotected under specific conditions to reveal the free amine for further functionalization.[1][2]
The carbobenzoxy (Cbz) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide chemistry.[3] Its stability under a range of reaction conditions, coupled with its facile removal by catalytic hydrogenolysis, makes it an excellent choice for multi-step syntheses.[4] The selection of the Cbz group in this protocol is predicated on its robustness to the oxidative conditions required for the subsequent conversion of the alcohol to a carboxylic acid.
This application note details a reliable and reproducible method for the preparation of 10-(Carbobenzoxyamino)decanoic acid, starting from the commercially available 10-aminodecan-1-ol.[5][6][7][8] The protocol is divided into two main parts: the protection of the amino group and the oxidation of the alcohol. The rationale behind the choice of reagents and reaction conditions is discussed to provide a thorough understanding of the synthetic strategy.
Overall Synthetic Scheme
The two-step synthesis of 10-(Carbobenzoxyamino)decanoic acid from 10-aminodecan-1-ol is depicted below. The first step involves the protection of the primary amine with benzyl chloroformate to yield N-Cbz-10-aminodecan-1-ol. The second step is the oxidation of the terminal alcohol of the intermediate to the corresponding carboxylic acid.
Caption: Overall reaction scheme for the synthesis of 10-(Carbobenzoxyamino)decanoic acid.
Part I: Protection of the Amino Group
The selective protection of the amino group in 10-aminodecan-1-ol is crucial to prevent its reaction during the subsequent oxidation step. The carbobenzoxy (Cbz) group is introduced by reacting the primary amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[3][9][10][11] The base neutralizes the hydrochloric acid generated during the reaction, driving the reaction to completion.
Experimental Protocol: Synthesis of N-Cbz-10-aminodecan-1-ol
Materials:
-
10-Aminodecan-1-ol
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10-aminodecan-1-ol (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and water.
-
Cool the solution to 0 °C in an ice bath with gentle stirring.
-
Slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) (1.1 eq) to the reaction mixture.
-
While maintaining the temperature at 0 °C, add benzyl chloroformate (1.1 eq) dropwise over 30 minutes. A white precipitate may form.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude N-Cbz-10-aminodecan-1-ol can be purified by flash column chromatography on silica gel if necessary.[12][13]
Data Presentation: Reagents and Expected Outcome
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| 10-Aminodecan-1-ol | 173.30 | 1.0 | User-defined |
| Benzyl chloroformate | 170.59 | 1.1 | Calculated |
| Sodium hydroxide | 40.00 | 1.1 | Calculated |
| Product | Molar Mass ( g/mol ) | Theoretical Yield | Physical Form |
| N-Cbz-10-aminodecan-1-ol | 307.44 | Calculated | White solid |
Part II: Oxidation of the Alcohol
The conversion of the primary alcohol in N-Cbz-10-aminodecan-1-ol to a carboxylic acid is the final step in the synthesis. Two robust and widely used methods are presented here: Jones oxidation and TEMPO-mediated oxidation. The choice of method may depend on the availability of reagents, scale of the reaction, and desired purity of the final product. The Cbz protecting group is known to be stable under Jones oxidation conditions.[14]
Protocol A: Jones Oxidation
Jones oxidation utilizes a solution of chromium trioxide in sulfuric acid and acetone.[15][16][17] It is a powerful oxidizing agent capable of converting primary alcohols to carboxylic acids in a single step.[18]
Materials:
-
N-Cbz-10-aminodecan-1-ol
-
Chromium trioxide (CrO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetone
-
Isopropyl alcohol
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare the Jones reagent: Cautiously add concentrated sulfuric acid to a stirred suspension of chromium trioxide in water, keeping the mixture in an ice bath.
-
Dissolve N-Cbz-10-aminodecan-1-ol (1.0 eq) in acetone in a round-bottom flask and cool to 0 °C in an ice bath.
-
Slowly add the prepared Jones reagent dropwise to the solution of the alcohol with vigorous stirring, maintaining the temperature below 20 °C. The color of the reaction mixture will change from orange to green.
-
Continue adding the Jones reagent until a faint orange color persists.
-
Stir the reaction for an additional 1-2 hours at room temperature.
-
Quench the excess oxidant by adding isopropyl alcohol dropwise until the green color of Cr(III) persists.
-
Remove the acetone under reduced pressure.
-
Add deionized water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 10-(Carbobenzoxyamino)decanoic acid.
-
The product can be purified by recrystallization or flash column chromatography.
Protocol B: TEMPO-Mediated Oxidation
(2,2,6,6-Tetramethyl-1-piperidinyloxy) (TEMPO) is a stable radical that, in the presence of a co-oxidant, catalyzes the selective oxidation of primary alcohols to aldehydes or carboxylic acids under mild conditions.[19][20][21][22][23] This method is often preferred for substrates with sensitive functional groups.
Materials:
-
N-Cbz-10-aminodecan-1-ol
-
TEMPO
-
Sodium hypochlorite (NaOCl) solution (bleach)
-
Sodium bromide (NaBr)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Deionized water
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve N-Cbz-10-aminodecan-1-ol (1.0 eq) in dichloromethane (DCM).
-
Add an aqueous solution of sodium bicarbonate.
-
Add TEMPO (catalytic amount, e.g., 0.01 eq) and sodium bromide (0.1 eq) to the biphasic mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium hypochlorite solution (e.g., commercial bleach, ~1.2 eq of active chlorine) dropwise with vigorous stirring, maintaining the pH around 9-10 by the addition of 0.5 M NaOH if necessary.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify by recrystallization or flash column chromatography.
Data Presentation: Reagents and Expected Outcome
| Reagent (Jones Oxidation) | Molar Mass ( g/mol ) | Equivalents |
| N-Cbz-10-aminodecan-1-ol | 307.44 | 1.0 |
| Chromium trioxide | 99.99 | ~2.7 |
| Reagent (TEMPO Oxidation) | Molar Mass ( g/mol ) | Equivalents |
| N-Cbz-10-aminodecan-1-ol | 307.44 | 1.0 |
| TEMPO | 156.25 | 0.01-0.05 |
| Sodium hypochlorite | 74.44 | ~1.2 |
| Product | Molar Mass ( g/mol ) | Theoretical Yield |
| 10-(Carbobenzoxyamino)decanoic acid | 321.42 | Calculated |
Characterization of Products
The intermediate and final products should be characterized to confirm their identity and purity.
-
N-Cbz-10-aminodecan-1-ol: Expected to be a white solid. Characterization can be performed using ¹H NMR, ¹³C NMR, and IR spectroscopy. The presence of the Cbz group can be confirmed by the characteristic signals of the benzyl group in the NMR spectra and the carbamate carbonyl stretch in the IR spectrum.
-
10-(Carbobenzoxyamino)decanoic acid: Expected to be a white crystalline solid.[24] Characterization can be performed using melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy. The formation of the carboxylic acid can be confirmed by the appearance of a broad O-H stretch and a C=O stretch in the IR spectrum, and the disappearance of the alcohol proton signal and the appearance of a carboxylic acid proton signal in the ¹H NMR spectrum.
Workflow Visualization
Caption: Step-by-step experimental workflow for the two-step synthesis.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of 10-(Carbobenzoxyamino)decanoic acid from 10-aminodecan-1-ol. By following the detailed protocols for both the Cbz protection and the subsequent oxidation, researchers can reliably produce this valuable bifunctional molecule. The inclusion of two alternative oxidation methods offers flexibility based on laboratory resources and substrate sensitivity. The principles and techniques described herein are broadly applicable to the synthesis of other protected amino acids and their derivatives.
References
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved February 15, 2026, from [Link]
-
Organic Syntheses. (n.d.). Cyclooctanone. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). US8357820B2 - Process for producing N-protected amino acid.
-
Chem.info. (n.d.). Cbz Protection - Common Conditions. Retrieved February 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 10-Amino-1-decanol. Retrieved February 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved February 15, 2026, from [Link]
-
Chemistry Steps. (n.d.). Jones Oxidation. Retrieved February 15, 2026, from [Link]
-
Environmental Protection Agency. (n.d.). Decanoic acid, 10-[(2-methoxybenzoyl)amino]- Properties. Retrieved February 15, 2026, from [Link]
-
SpringerLink. (n.d.). Chlorine-free method for the oxidation of residual aldehydes on TEMPO-oxidized cellulose. Retrieved February 15, 2026, from [Link]
-
National Academic Digital Library of Ethiopia. (n.d.). Oxidation of Primary Alcohols to Carboxylic Acids. Retrieved February 15, 2026, from [Link]
-
Reactory. (n.d.). decanoic acid | C10H20O2. Retrieved February 15, 2026, from [Link]
-
CORE. (n.d.). SURFACE MODIFICATION OF TEMPO-MEDIATED CELLULOSE NANOFIBRIL WITH OCTADECYLAMINE. Retrieved February 15, 2026, from [Link]
-
PMC - NIH. (n.d.). TEMPO-Oxidized Cellulose with High Degree of Oxidation. Retrieved February 15, 2026, from [Link]
-
PMC - NIH. (n.d.). Effect of catalyst and oxidant concentrations in a TEMPO oxidation system on the production of cellulose nanofibers. Retrieved February 15, 2026, from [Link]
-
PubMed. (n.d.). General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography. Retrieved February 15, 2026, from [Link]
-
MDPI. (n.d.). Study on TEMPO-Mediated Oxidation of N-Succinyl Chitosan and the Water Retention Property. Retrieved February 15, 2026, from [Link]
-
Fatplants. (n.d.). PlantFAdb: 10:0; Capric acid; Decanoic acid. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. Retrieved February 15, 2026, from [Link]
-
Ataman Kimya. (n.d.). C10 CAPRIC ACID. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). Decanoic Acid. Retrieved February 15, 2026, from [Link]
-
YouTube. (2015, April 30). Decarboxylation of Amino Acids: 1 Minute Micro Techniques. Retrieved February 15, 2026, from [Link]
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- 4. 10-AMINO-1-DECANOL | 23160-46-5 [chemicalbook.com]
- 5. 10-Amino-1-decanol | C10H23NO | CID 4465355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 23160-46-5|10-Aminodecan-1-ol|BLD Pharm [bldpharm.com]
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- 9. Cbz Protection - Common Conditions [commonorganicchemistry.com]
- 10. Cbz-Protected Amino Groups [organic-chemistry.org]
- 11. General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 14. Jones Oxidation [organic-chemistry.org]
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- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Chlorine-free method for the oxidation of residual aldehydes on TEMPO-oxidized cellulose :: BioResources [bioresources.cnr.ncsu.edu]
- 19. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 20. TEMPO-Oxidized Cellulose with High Degree of Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. mdpi.com [mdpi.com]
- 23. decanoic acid | C10H20O2 | Reactory [reactory.app]
- 24. Decanoic Acid | C10H20O2 | CID 2969 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yields in Cbz protection of 10-amino-1-decanol
Welcome to the technical support center for the benzyloxycarbonyl (Cbz) protection of 10-amino-1-decanol. This guide is designed for researchers, chemists, and process development professionals who are encountering challenges, such as low yields, during this crucial synthetic step. Here, we dissect the reaction's core principles, provide in-depth troubleshooting guidance, and offer a validated protocol to enhance your experimental success.
Part 1: Core Principles of Cbz Protection
The Cbz protection of 10-amino-1-decanol is a classic example of a Schotten-Baumann reaction, where an amine is acylated by benzyl chloroformate under basic, typically biphasic, conditions.[1][2] Understanding the interplay of the reactants and conditions is paramount to achieving high yields and purity.
The Key Transformation: The primary goal is the selective formation of a stable carbamate by capping the nucleophilic amino group, rendering it unreactive for subsequent synthetic steps. The hydroxyl group of 10-amino-1-decanol remains unprotected due to the significantly higher nucleophilicity of the primary amine compared to the primary alcohol, especially under the optimized reaction conditions described.[3][4]
Reaction Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of the nitrogen atom on 10-amino-1-decanol attacks the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl). This forms a tetrahedral intermediate which then collapses, expelling a chloride ion and a proton. A base is essential to neutralize the generated hydrochloric acid (HCl), preventing the protonation of the starting amine and driving the reaction to completion.[1][5]
Part 2: Troubleshooting Guide for Low Yields
Low yields in this reaction are a common yet solvable issue. The following Q&A guide addresses the most frequent problems encountered in the lab.
| Symptom / Observation | Potential Cause | Recommended Solution & Scientific Rationale |
| Low overall yield with significant unreacted starting material (by TLC/LC-MS). | 1. Decomposition of Benzyl Chloroformate (Cbz-Cl): Cbz-Cl is highly sensitive to moisture and heat, leading to its hydrolysis into inactive benzyl alcohol and HCl.[6][7] This is the most common cause of incomplete reactions. | Solution: • Use a fresh, high-quality bottle of Cbz-Cl, preferably stored under inert gas at low temperatures (+2°C to +8°C).[8] • Perform the reaction at 0-5°C in an ice bath to minimize the rate of hydrolysis relative to the rate of aminolysis. • Add the Cbz-Cl slowly (dropwise) to the reaction mixture to ensure it reacts with the amine before it has a chance to hydrolyze. |
| 2. Insufficient Base or Incorrect pH: If the generated HCl is not neutralized, it will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The optimal pH range is typically 8-10.[9] | Solution: • Ensure at least 2 equivalents of a suitable base (e.g., NaHCO₃, Na₂CO₃) are used. One equivalent neutralizes the HCl byproduct, and the other maintains basic conditions. • Use a biphasic system (e.g., Dioxane/Water, THF/Water) with an aqueous solution of the base to maintain a stable pH reservoir.[10] | |
| Multiple product spots on TLC, some less polar than the desired product. | 1. Di-Cbz Protection: The primary amine can react twice to form an N,N-di-Cbz derivative, especially if an excess of Cbz-Cl or a very strong base (like NaOH) is used. | Solution: • Use a slight excess (1.1-1.2 equivalents) of Cbz-Cl. Avoid using a large excess. • Employ a milder base like sodium bicarbonate (NaHCO₃) instead of stronger bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). |
| 2. O-Acylation: A minor side product can be the O-Cbz carbonate, formed by the reaction of Cbz-Cl with the hydroxyl group. This is generally less favorable than N-acylation.[3] | Solution: • Maintain a low reaction temperature (0-5°C) to maximize the kinetic selectivity for the more nucleophilic amine. • Ensure the pH is not excessively high, as this can deprotonate the alcohol, increasing its nucleophilicity. | |
| Product appears oily or waxy and is difficult to purify. | 1. Inherent Physical Properties: The long C10 alkyl chain in both the starting material and the product imparts a waxy or oily character, making crystallization challenging.[11][12] | Solution: • After aqueous workup and extraction, purify the crude product using silica gel column chromatography. A gradient elution from hexane to ethyl acetate is typically effective. • For recrystallization, consider mixed solvent systems. A patent for a similar long-chain amino acid suggests aqueous ethanol could be effective.[13] Start with a nonpolar solvent (e.g., heptane) and add a more polar solvent (e.g., ethyl acetate) until dissolution upon heating. |
| Reaction fails to go to completion even with fresh reagents. | Poor Solubility of Starting Material: 10-amino-1-decanol is a solid with a melting point of ~72°C.[12] It has limited solubility in water and may not be fully dissolved in the reaction medium, leading to a slow, heterogeneous reaction. | Solution: • Use a co-solvent system that can dissolve the amino alcohol. A mixture of THF/water or 1,4-Dioxane/water is highly effective. The organic solvent dissolves the amino alcohol and the Cbz-Cl, while the water dissolves the inorganic base.[10] |
Part 3: Pro-Tips for Maximizing Yield and Purity
-
Temperature Control is Critical: The single most important parameter is maintaining a low temperature (0-5°C) throughout the addition of Cbz-Cl. This dramatically favors the desired aminolysis over the competing hydrolysis of the reagent.
-
Vigorous Stirring: In a biphasic Schotten-Baumann reaction, efficient mixing is essential to maximize the interfacial area where the reaction occurs. Use a mechanical stirrer for larger-scale reactions if possible.
-
Choice of Base Matters: Sodium bicarbonate (NaHCO₃) is often an excellent choice. It is strong enough to neutralize the generated HCl but mild enough to minimize side reactions like di-protection and hydrolysis of the Cbz-Cl.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. A typical mobile phase is 10-20% Methanol in Dichloromethane (DCM) with a trace of ammonia for the starting material, and 20-30% Ethyl Acetate in Hexane for the product.
Part 4: Visualizing the Reaction Pathways
Understanding the potential reaction pathways is key to effective troubleshooting. The following diagram illustrates the desired reaction and the main competing side reactions.
Caption: Reaction pathways in the Cbz protection of 10-amino-1-decanol.
Part 5: Step-by-Step Reference Protocol
This protocol is optimized for a ~10g scale synthesis of N-Cbz-10-amino-1-decanol.
Materials:
-
10-amino-1-decanol (10.0 g, 57.7 mmol, 1.0 equiv)[11]
-
Sodium bicarbonate (NaHCO₃) (10.7 g, 127 mmol, 2.2 equiv)
-
Benzyl chloroformate (Cbz-Cl) (9.9 mL, ~11.8 g, 69.3 mmol, 1.2 equiv)[14]
-
1,4-Dioxane (150 mL)
-
Deionized Water (100 mL)
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
500 mL round-bottom flask or jacketed reactor
-
Magnetic stir bar or overhead stirrer
-
Addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: In the 500 mL flask, combine 10-amino-1-decanol (10.0 g), 1,4-dioxane (150 mL), and an aqueous solution of sodium bicarbonate (10.7 g in 100 mL of water).
-
Rationale: A biphasic system with a water-miscible organic co-solvent ensures all reactants are in solution, promoting a smooth reaction.[10]
-
-
Cooling: Place the flask in an ice bath and stir the biphasic mixture vigorously for 15-20 minutes until the internal temperature is stable between 0°C and 5°C.
-
Rationale: Low temperature is crucial to minimize the hydrolysis of benzyl chloroformate.[7]
-
-
Cbz-Cl Addition: Add the benzyl chloroformate (9.9 mL) to the addition funnel. Add it dropwise to the cold, stirring reaction mixture over a period of 30-45 minutes. Ensure the internal temperature does not rise above 5°C.
-
Rationale: Slow addition prevents localized excess of the reagent, minimizing side reactions, and helps control the exotherm.
-
-
Reaction: After the addition is complete, allow the reaction to stir vigorously in the ice bath for an additional 2-3 hours. Then, remove the ice bath and let the reaction stir at room temperature overnight (12-16 hours).
-
Rationale: The initial cold period ensures the Cbz-Cl reacts preferentially with the amine. Allowing it to warm to room temperature ensures the reaction goes to completion.
-
-
Workup - Quenching and Extraction: Transfer the reaction mixture to a separatory funnel. If two phases are not clear, add more water (50 mL) and ethyl acetate (100 mL). Separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 75 mL).
-
Rationale: The Cbz-protected product is significantly more organic-soluble and will move into the ethyl acetate layer, while the inorganic salts remain in the aqueous phase.[15]
-
-
Washing: Combine the organic extracts and wash them sequentially with 1M HCl (1 x 50 mL), water (1 x 50 mL), and finally, saturated brine (1 x 50 mL).
-
Rationale: The acid wash removes any unreacted amine and residual base. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, typically a white solid or pale yellow oil, can be purified by flash column chromatography on silica gel using a gradient of 10% to 40% ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent like ethyl acetate/heptane may be attempted.
References
-
Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. [Link]
-
J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. [Link]
-
Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction. [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]
- Google Patents. (n.d.). US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.
-
Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. [Link]
-
PubMed. (2001, December 27). Selective cleavage of Cbz-protected amines. [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]
-
PMC. (2015, April 8). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. [Link]
-
MDPI. (2006, July 5). Rate and Product Studies of Solvolyses of Benzyl Fluoroformate. [Link]
-
ResearchGate. (n.d.). Reported O‐selective acylation of amino alcohols without protecting the.... [Link]
-
MDPI. (n.d.). Selective protection and deprotection of alcohols and amines. [Link]
-
ResearchGate. (n.d.). The reaction times, yields, and rate enhancements for the hydrolysis of benzyl chloride with water …. [Link]
-
NIH - PubChem. (n.d.). 10-Amino-1-decanol | C10H23NO | CID 4465355. [Link]
-
Bentham Science. (2025, August 7). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Decanol (CAS 112-30-1). [Link]
-
J. Phys. Chem. Ref. Data. (2009, October 15). Critical review of hydrolysis of organic compounds in water under environmental conditions. [Link]
-
EPA NEPS. (n.d.). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. [Link]
-
Wikipedia. (n.d.). Benzyl chloroformate. [Link]
- Google Patents. (n.d.). EP3672935A1 - Process for purifying long chain amino acids.
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Validation & Comparative
Mass spectrometry fragmentation pattern of benzyl (10-hydroxydecyl)carbamate
An In-Depth Guide to the Mass Spectrometry Fragmentation of Benzyl (10-hydroxydecyl)carbamate: A Comparative Analysis
Introduction
In the landscape of drug development and chemical analysis, unequivocal structural elucidation is paramount. Mass spectrometry (MS) stands as a cornerstone technique, providing not just molecular weight but also a structural fingerprint through fragmentation analysis. This guide offers a detailed examination of the mass spectrometry fragmentation pattern of Benzyl (10-hydroxydecyl)carbamate, a molecule incorporating three distinct chemical motifs: a benzyl carbamate (Cbz) protecting group, a long-chain aliphatic spacer, and a terminal primary alcohol.
Understanding the fragmentation behavior of this molecule is critical for its identification in complex matrices, for metabolite profiling, and for quality control in synthetic processes. The stability of the benzyl group, the lability of the carbamate linkage, and the characteristic reactions of the hydroxyl group each contribute to a unique mass spectrum. This guide will dissect these contributions, compare the fragmentation pattern to structurally related analogues to highlight key diagnostic ions, and provide a robust experimental protocol for data acquisition.
Predicted Mass Spectrometry Fragmentation Analysis of Benzyl (10-hydroxydecyl)carbamate
The fragmentation of Benzyl (10-hydroxydecyl)carbamate (Molecular Formula: C₁₈H₂₉NO₃, Molecular Weight: 307.43 g/mol ) is governed by the preferential cleavage at its most labile sites and the formation of the most stable fragment ions. The analysis below assumes a positive ionization mode, such as Electrospray Ionization (ESI) or Electron Ionization (EI), which would generate an [M+H]⁺ ion at m/z 308 or a molecular ion (M⁺•) at m/z 307, respectively.
Primary Fragmentation Pathways
The structure of the parent molecule contains several bonds susceptible to cleavage. The primary fragmentation events are dictated by the stability of the resulting cations and neutral losses.
-
Benzylic Cleavage (The Tropylium Ion): The most characteristic fragmentation pathway for benzyl-containing compounds is the formation of the highly stable tropylium ion (C₇H₇⁺).[1][2] This occurs via cleavage of the benzylic C-O bond, typically resulting in the base peak in the spectrum.
-
Alcohol-Driven Fragmentation: The terminal hydroxyl group initiates two key fragmentation reactions common to alcohols: dehydration and alpha-cleavage.[3][4]
-
Dehydration: The neutral loss of a water molecule (18 Da) is a common fragmentation route for alcohols, leading to the formation of an alkene radical cation.[5]
-
Alpha-Cleavage: This involves the cleavage of a C-C bond adjacent to the carbon bearing the hydroxyl group, yielding a resonance-stabilized oxonium ion.[4]
-
-
Carbamate and Alkyl Chain Fragmentation: The carbamate linkage and the long decyl chain provide additional fragmentation routes. Cleavage can occur at the carbamate's C-O or N-C bonds. The long alkyl chain can also fragment, typically producing a series of ions separated by 14 Da (CH₂).[6]
The interplay of these pathways produces a diagnostic mass spectrum. The major predicted fragmentation routes are illustrated below.
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Technical Guide: 13C NMR Methylene Assignment in C10 Amino Alcohols
Executive Summary
In drug discovery, C10 amino alcohols represent a critical structural motif, serving as chiral auxiliaries (e.g., camphor derivatives) and lipophilic linkers (e.g., sphingosine analogs). However, their 13C NMR characterization presents a specific analytical challenge: the "Methylene Hump."
While functionalized carbons (
Part 1: Mechanistic Principles of Chemical Shifts
To accurately assign C10 amino alcohols, one must understand the electronic and steric forces driving chemical shift dispersion.
The Heteroatom Effect (Inductive Deshielding)
The electronegativity of Oxygen (3.5) and Nitrogen (3.0) deshields adjacent carbons.[1] In a C10 chain, this effect decays rapidly with distance:
-
-Carbon: Direct attachment. Shifts
+40–50 ppm (N) or +50–60 ppm (O) relative to alkane baseline. -
-Carbon: One bond removed. Shifts
+5–10 ppm. -
-Carbon: Two bonds removed. Often shifts upfield (
-2 to -5 ppm) due to steric compression (Gauch effect), particularly in cyclic camphor systems.
The "Methylene Hump" (Bulk Chain)
In acyclic C10 chains (e.g., decanol derivatives), carbons C4 through C9 exist in magnetically similar environments. They lack significant inductive influence, resulting in severe signal overlap in the 29.0–30.5 ppm range.
Part 2: Comparative Analysis of Assignment Workflows
This section compares the three standard protocols for resolving methylene signals.
Table 1: Performance Comparison of NMR Techniques
| Feature | Method A: Standard 1D 13C | Method B: DEPT-135 | Method C: 2D HSQC |
| Primary Output | All Carbon Signals | Multiplicity ( | H-C Correlations |
| Methylene Resolution | Low. Overlapping peaks are indistinguishable. | Medium. Inverts | High. Resolves |
| Experimental Time | 10–30 mins | 15–45 mins | 20–60 mins |
| Sample Requirement | >5 mg | >10 mg | >2 mg (Inverse detection) |
| Blind Spot | Quaternary Carbons (visible) | Quaternary Carbons (invisible) | Quaternary Carbons (invisible) |
Decision Matrix: Which Method to Use?
-
Use DEPT-135 if you simply need to count the number of
units to confirm chain length. -
Use HSQC if you need to assign specific positions within the chain (e.g., distinguishing C4 from C5) or if the sample is dilute.
Part 3: Representative Reference Data
Case Study A: Acyclic Scaffold (1-Amino-2-Decanol)
Structure: A flexible lipophilic chain with a polar head group.
Solvent:
| Carbon Position | Assignment | Approx. Shift ( | Multiplicity (DEPT) | Mechanistic Note |
| C1 | 46.5 | Negative | ||
| C2 | 71.8 | Positive | ||
| C3 | 34.5 | Negative | ||
| C4 | 25.8 | Negative | ||
| C5-C8 | Bulk | 29.3 - 29.9 | Negative | The "Methylene Hump." Severe overlap. |
| C9 | 31.9 | Negative | ||
| C10 | 14.1 | Positive | Terminal methyl. |
Case Study B: Cyclic Scaffold (Camphor-Derived Amino Alcohol)
Structure: Rigid bicyclic system. Stereochemistry heavily influences shifts. Compound: 3-endo-amino-2-exo-bornanol derivative.
| Carbon Position | Assignment | Approx. Shift ( | Multiplicity | Mechanistic Note |
| C2 | 79.5 | CH | Rigid bicyclic frame amplifies deshielding. | |
| C3 | 58.2 | CH | ||
| C1 | Quaternary | 48.5 | Q | Bridgehead. Invisible in DEPT. |
| C7 | Quaternary | 46.8 | Q | Bridge (gem-dimethyl). |
| C4 | 45.2 | CH | Bridgehead. | |
| C6 | 32.5 | Distal methylene. | ||
| C5 | 26.1 | Distal methylene. | ||
| C8/C9/C10 | 19-21 | Methyl groups. |
Note: In rigid systems like Case Study B, the Karplus relationship affects coupling constants, but steric compression (Gamma-gauche effect) significantly alters 13C shifts. A methylene carbon sterically compressed by a methyl group will shift upfield (lower ppm).
Part 4: Experimental Protocol (Self-Validating System)
This protocol ensures data integrity by building in "checkpoints" that confirm the experiment is working before you commit to long acquisition times.
Step 1: Sample Preparation
-
Mass: Weigh 15–25 mg of the C10 amino alcohol.
-
Solvent: Add 0.6 mL
.-
Validation Check: If the solution is cloudy, filter it through a cotton plug into the NMR tube. Particulates cause magnetic inhomogeneity, broadening the methylene peaks you are trying to resolve.
-
-
Reference: Ensure TMS (0.00 ppm) or the solvent residual peak (
triplet at 77.16 ppm) is visible.
Step 2: The "Scout" Experiment (1H NMR)
-
Run a standard 1H NMR (8 scans).
-
Validation Check: Ensure the integration ratio of the terminal methyl (0.8–1.0 ppm) to the heteroatom-adjacent protons (2.5–4.0 ppm) is correct (e.g., 3:1 or 3:3). If not, re-prepare sample.
Step 3: The Resolution Workflow
-
Acquire 1D 13C (Broadband Decoupled):
-
Scans: 256–512 (approx 15 mins).
-
Goal: Identify Quaternary carbons and total carbon count.
-
-
Acquire DEPT-135:
-
Acquire HSQC (Multiplicity Edited):
-
Parameter: Set CNST2 (coupling constant) to 145 Hz (standard for aliphatic C-H).
-
Goal: Correlate the "Methylene Hump" in 13C to the resolved protons in 1H.
-
Part 5: Visualization of Workflow & Logic
Diagram 1: The Assignment Logic Flow
This diagram illustrates the decision process for assigning overlapping signals.
Caption: Logical workflow for deconvoluting complex C10 aliphatic spectra.
Diagram 2: Chemical Shift Trends in C10 Amino Alcohols
Visualizing the shielding effects along the carbon chain.
Caption: Gradient of chemical shift values from the functionalized head to the lipophilic tail.
References
-
SDBS (Spectral Database for Organic Compounds). 13C NMR Spectrum of 1-Decanol and derivatives. National Institute of Advanced Industrial Science and Technology (AIST). [Link]
-
Reich, H. J. Structure Determination Using NMR: Chemical Shifts. University of Wisconsin-Madison. (Authoritative guide on additivity rules and heavy atom effects). [Link]
-
Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 2010. (Standard for solvent referencing). [Link]
- Breitmaier, E., & Voelter, W.Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH, 1987. (Classic text for cyclic/camphor assignments).
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- 6. Two Experiments for the Price of One: the Multiplicity-Edited HSQC Experiment - Magritek [magritek.com]
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 10-(Carbobenzoxyamino)-1-decanol
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 10-(Carbobenzoxyamino)-1-decanol. As a Cbz-protected amino alcohol, this compound combines the characteristics of a long-chain alcohol with the specific reactivity and stability of a carbamate functional group. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. The guidance herein is grounded in established principles of chemical waste management and an understanding of the compound's specific chemical properties and associated hazards.
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is the foundation of safe disposal. While specific toxicological data for this compound is limited, a reliable hazard profile can be inferred from its structural components: the 1-decanol backbone and the carbamate functional group.
-
1-Decanol Moiety : The long alkyl chain contributes to low water solubility. Safety Data Sheets (SDS) for 1-decanol consistently identify it as a cause of serious eye irritation and a skin irritant.[1][2] Furthermore, it is classified as harmful or toxic to aquatic life with long-lasting effects, making environmental release a significant concern.[2][3][4]
-
Carbamate Group : Carbamates as a class are noted for their environmental persistence and potential toxicity. The U.S. Environmental Protection Agency (EPA) has specific regulations for the treatment and disposal of carbamate-containing wastes due to their hazardous nature.[5][6] The carbobenzoxy (Cbz) group is known for its relative stability under many conditions, which means it will not readily degrade without specific chemical treatment or high-temperature incineration.[7]
Based on this analysis, this compound must be treated as a hazardous substance. The primary risks involve irritant effects upon direct contact and significant environmental damage if improperly discarded.
Table 1: Summary of Inferred Hazards and GHS Classifications
| Hazard Classification | Description | Primary Contributing Moiety | GHS Pictogram | Source(s) |
| Serious Eye Irritation | Causes serious eye irritation upon contact. | 1-Decanol | GHS07 | [1][2][8] |
| Skin Irritation | Causes skin irritation. | 1-Decanol, 10-Amino-1-decanol | GHS07 | [1][9] |
| Aquatic Hazard (Chronic) | Harmful or very toxic to aquatic life with long-lasting effects. | 1-Decanol, Carbamate | GHS09 | [1][3][8] |
Core Disposal Principle: Management as Hazardous Chemical Waste
Under no circumstances should this compound or its solutions be disposed of via sanitary sewer systems (i.e., down the drain) or in standard solid waste containers.[10][11] The compound's aquatic toxicity and persistence necessitate that all waste streams containing this chemical be collected, labeled, and transferred to a licensed hazardous waste disposal facility.[4][8]
Step-by-Step Disposal Protocol
This protocol outlines the procedure for collecting and preparing waste containing this compound for final disposal by professionals.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to prevent accidental exposure.
-
Eye Protection : Safety glasses with side shields or chemical splash goggles.[2]
-
Hand Protection : Nitrile or other chemically resistant gloves.
-
Body Protection : A standard laboratory coat.[8]
Step 2: Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous reactions and to facilitate compliant disposal.
-
Solid Waste : Collect unused or expired this compound in its original container or a new, clean, and chemically compatible container. Ensure the container is tightly sealed.
-
Liquid Waste (Solutions) : If the compound is in a solvent, collect it in a designated, leak-proof hazardous waste container.
-
Compatibility is Key : Do not mix this waste with incompatible materials such as strong oxidizing agents or acids.[10]
-
Label the container with all constituents, including solvents and their approximate concentrations.
-
-
Contaminated Labware : Disposable items such as pipette tips, gloves, and weighing papers that are grossly contaminated should be placed in a sealed, labeled bag or container for hazardous waste disposal. Non-disposable glassware should be decontaminated by triple rinsing with a suitable solvent (e.g., ethanol or acetone). The rinsate from this cleaning process is considered hazardous waste and must be collected in the appropriate liquid waste container.[12]
Step 3: Proper Labeling
Accurate and clear labeling is a legal requirement and essential for safety. Affix a hazardous waste tag or label to every waste container. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
A clear list of all components and their concentrations (for solutions)
-
The associated hazards (e.g., "Irritant," "Environmentally Hazardous")
-
The date accumulation started
-
Your name, department, and contact information
Step 4: Temporary Storage
Store the sealed and labeled waste containers in a designated satellite accumulation area while awaiting pickup. This area must be:
-
Under the control of laboratory personnel, potentially in a locked cabinet or secondary containment.[4][8]
Step 5: Arrange for Professional Disposal
Contact your institution's Environmental Health & Safety (EHS) department or a certified chemical waste disposal contractor to schedule a pickup. Do not attempt to transport hazardous waste yourself. These professionals are trained to handle, transport, and dispose of the material in accordance with all federal, state, and local regulations.[5][8]
Disposal Methodologies: The Final Steps
While laboratory personnel are responsible for collection and labeling, the licensed disposal facility will perform the ultimate destruction of the chemical. The most common and effective method for organic compounds like this compound is high-temperature incineration .[3][15] This process ensures the complete breakdown of the molecule into less harmful components like carbon dioxide, water, and nitrogen oxides, with flue gases being scrubbed to prevent the release of pollutants.[12]
For some carbamate wastes, chemical treatment via alkaline hydrolysis can be used to break the carbamate linkage.[15] However, given the stability of the Cbz protecting group, incineration remains the most reliable and definitive disposal route.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision flowchart for the safe disposal of this compound waste.
References
- Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. (2011). U.S. Environmental Protection Agency.
- SAFETY DATA SHEET - 1-Decanol. (2025). TCI Chemicals.
- 1-Decanol - SAFETY D
- Guidelines for the Disposal of Small Quantities of Unused Pesticides. Environmental Protection Agency.
- Carbamate Test Mixture - Safety D
- Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste. (1995). Federal Register.
- 10-Amino-1-decanol.
- 1-Decanol - material safety d
- Selective cleavage of Cbz-protected amines. (2001). Organic Letters.
- 1-Decanol - Safety d
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
- Carbamate Pesticides Standard - Safety D
- SAFETY DATA SHEETS.
- A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. (2015).
- 1-decanol. AERU, University of Hertfordshire.
- Cbz-Protected Amino Groups. Organic Chemistry Portal.
- A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. (2015). Semantic Scholar.
- 1-Decanol - SAFETY DATA SHEET. (2010). Thermo Fisher Scientific.
- 1-Decanol - Safety D
- 1-DECANOL FOR SYNTHESIS - Safety D
- 1-Decanol - Safety D
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A Researcher's Guide to Safely Handling 10-(Carbobenzoxyamino)-1-decanol: Essential Protective Measures and Disposal Protocols
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety of your laboratory environment. When handling novel or specialized chemical compounds such as 10-(Carbobenzoxyamino)-1-decanol, a proactive and informed approach to personal protection is not just a regulatory requirement—it is the bedrock of scientific excellence. This guide provides a comprehensive, experience-driven framework for the safe handling and disposal of this compound, ensuring both personal safety and the preservation of your research environment.
I. The Core Principle: A Multi-Layered Defense
Effective chemical safety is not about a single piece of equipment but a holistic system of controls. This includes engineering controls (such as fume hoods), administrative controls (your standard operating procedures), and finally, your last line of defense: Personal Protective Equipment.
Engineering Controls: Your First Line of Defense
All work involving this compound, especially when manipulating the solid form or creating solutions, should be conducted within a certified chemical fume hood.[1] This primary engineering control is non-negotiable as it mitigates the inhalation of any potentially harmful dust or aerosols. Ensure that the fume hood has a recent inspection date and that the sash is maintained at the lowest practical height during operations. Eyewash stations and safety showers must be readily accessible and unobstructed.[1]
II. Personal Protective Equipment (PPE): A Detailed Breakdown
The selection of appropriate PPE is a critical step that requires careful consideration of the potential hazards. The following table outlines the recommended PPE for handling this compound, based on the known risks of its chemical relatives.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes and Face | Chemical safety goggles with side shields or a full-face shield.[1][2][4] | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes, protecting against splashes and fine particulates. A face shield offers an additional layer of protection for the entire face and should be used when there is a significant risk of splashing. |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene recommended). | Given that 1-decanol can cause skin dryness and cracking, robust hand protection is essential.[3] Nitrile and neoprene gloves offer good resistance to a broad range of chemicals. Always inspect gloves for any signs of degradation or perforation before use. Double-gloving is a recommended practice for enhanced protection, especially during prolonged handling.[4] |
| Body | A fully buttoned, long-sleeved laboratory coat. | A lab coat made of a suitable material (e.g., cotton or a flame-resistant blend) protects the skin and personal clothing from accidental spills and contamination.[1] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator with a P3 filter.[1] | Respiratory protection is crucial if there is a risk of generating dust or aerosols, or if working outside of a fume hood is unavoidable for short periods. The P3 filter is effective against fine particulates. For operations with a higher risk of vapor generation, a respirator with an organic vapor cartridge may be necessary.[4] |
Visualizing Your PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE Selection Workflow for this compound.
III. Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol minimizes the risk of exposure and ensures a controlled experimental environment.
-
Preparation : Before handling the compound, ensure your work area is clean and uncluttered.[1] Confirm that all necessary PPE is readily available and in good condition. Locate the nearest eyewash station and safety shower.
-
Donning PPE : Put on your lab coat, followed by safety goggles. If a respirator is required, perform a fit check. Finally, don your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.
-
Handling the Compound :
-
Work within the certified chemical fume hood.
-
If handling the solid, use a spatula or other appropriate tool to minimize dust generation.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep all containers with this compound sealed when not in use.
-
-
Post-Handling :
-
Thoroughly clean the work area.
-
Decontaminate any equipment that has come into contact with the compound.
-
Remove PPE in the reverse order it was put on, being careful not to touch the outside of contaminated items with bare skin.
-
Wash your hands thoroughly with soap and water after removing all PPE.[1]
-
IV. Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste : All solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Unused solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not pour this waste down the drain.[5]
-
Container Disposal : Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. After rinsing, the container can be disposed of according to your institution's guidelines for decontaminated glassware or plasticware.
Always follow your institution's specific hazardous waste disposal procedures. Consult with your Environmental Health and Safety (EHS) department for guidance on proper waste stream management.
V. Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation persists.[6]
-
Eye Contact : Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[6]
-
Inhalation : Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
By integrating these safety protocols into your daily laboratory practices, you cultivate an environment where scientific discovery can flourish without compromising personal or environmental well-being. Your commitment to safety is a testament to your dedication to the highest standards of scientific research.
References
- Benchchem. (n.d.). Personal protective equipment for handling Methyl carbamate-d3.
- Washington State Department of Agriculture. (n.d.). WSDA Pesticide Applicator Advisory.
- Benchchem. (n.d.). Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate.
- Spex. (2024, August 23). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet.
- TCI Chemicals. (2025, June 3). SAFETY DATA SHEET.
- Pesticide Safety Education Program. (n.d.). Personal Protection for the Applicator and Worker Module.
- Sigma-Aldrich. (2025, November 18). SAFETY DATA SHEET.
- ABX - advanced biochemical compounds. (n.d.). Safety Data Sheet.
- CDH Fine Chemical. (n.d.). material safety data sheet sds/msds.
- Thermo Fisher Scientific. (2010, September 20). 1 - SAFETY DATA SHEET.
- Villa Crop Protection. (2023, June 15). DECANOL EC.
- CPAChem. (2023, March 20). Safety data sheet.
- Loba Chemie. (n.d.). 1-DECANOL FOR SYNTHESIS.
- ILO and WHO. (2021). ICSC 1490 - 1-DECANOL.
- Acros Organics. (2019, March 25). 1-Decanol - Safety Data Sheet.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
